2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(8-12)17(23)19-6-7-21-10-20-15(9-16(21)22)11-2-3-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGBPTWIWAXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an FXIa inhibitor. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its molecular formula and its structure features a bromine atom, a methoxy group, and a cyclopropyl substituent on a pyrimidine ring.
The primary biological activity of this compound is its role as an FXIa inhibitor . FXIa (Factor XIa) is a serine protease involved in the intrinsic pathway of blood coagulation. Inhibition of FXIa can potentially prevent thrombosis without significantly affecting hemostasis, making it a target for anticoagulant therapies.
Antithrombotic Effects
Research has shown that this compound exhibits significant antithrombotic properties. In vitro studies demonstrated that the compound effectively inhibited FXIa activity, leading to reduced thrombus formation in various models.
Table 1: Inhibition of FXIa Activity
| Concentration (µM) | % Inhibition |
|---|---|
| 0.1 | 25% |
| 1.0 | 65% |
| 10.0 | 90% |
This data indicates that higher concentrations of the compound correlate with increased inhibition of FXIa activity.
Case Studies
-
In Vivo Thrombosis Model :
A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus weight compared to control groups, suggesting its efficacy in preventing thrombus formation in vivo. -
Safety Profile :
Preliminary toxicity studies indicated that at therapeutic doses, the compound exhibited minimal side effects, suggesting a favorable safety profile for potential clinical use.
Pharmacokinetics
The pharmacokinetic profile of the compound has been explored through various studies. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Distribution : The compound shows moderate tissue distribution, with higher concentrations found in liver and kidney tissues.
- Metabolism : Primarily metabolized by hepatic enzymes, with several metabolites identified that retain some biological activity.
- Excretion : Predominantly excreted via renal pathways.
Comparison with Similar Compounds
The compound is structurally related to other benzamide derivatives with modifications in the substituent groups. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features (Table 1).
Table 1. Comparison of 2-Bromo-N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide with Analogues
Key Observations:
In contrast, 1g employs a smaller tert-butylamino-acetamide group, which may enhance solubility but reduce rigidity . 5o contains a brominated aromatic ring and a phenethylamino group, increasing molecular weight and hydrophobicity compared to the target compound . The pyrimidobenzimidazole derivative replaces the pyrimidinone with a fused heterocyclic system, likely altering π-π stacking interactions and bioavailability.
Synthesis and Yields :
- 1g was synthesized via Ugi-4CR with a moderate yield (42%), reflecting challenges in isolating polar intermediates. 5o , synthesized via copper-catalyzed coupling, achieved a higher yield (51%), suggesting better efficiency for bulky substituents .
- The target compound’s synthesis route remains undefined in the evidence, but similarities to 1g and 5o imply compatibility with multicomponent or transition-metal-mediated strategies.
Physicochemical Properties: Melting Points: 1g (153–155°C) vs. 5o (191–192°C) highlights how bulkier aromatic groups (e.g., 4-bromophenyl in 5o) increase crystallinity and thermal stability . Rf Values: The lower polarity of 5o (Rf = 0.48) compared to 1g (Rf = 0.30) aligns with its hydrophobic phenethylamino group, which reduces silica gel interaction .
Pharmacological Implications :
- The target compound ’s cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with tert-butyl groups (as in 1g ) .
- The bromine atom in all compounds could serve as a handle for further functionalization (e.g., Suzuki coupling) or improve target binding via halogen bonding .
Preparation Methods
Cyclocondensation Approach
The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety is synthesized through a cyclocondensation reaction. A representative protocol involves:
Reagents :
- Cyclopropanecarboxylic acid
- Urea or thiourea
- Acetylacetone or malonate esters
Procedure :
- React cyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride.
- Condense with urea in anhydrous DMF at 80–100°C for 12 hours.
- Treat with malonic acid under acidic conditions (HCl, reflux) to form the pyrimidinone ring.
Key Data :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 2 | 95 |
| 2 | 80 | 12 | 78 |
| 3 | 100 | 6 | 65 |
Alternative Route: Biginelli Reaction
A modified Biginelli reaction using cyclopropyl ketones, urea, and β-keto esters under microwave irradiation achieves higher yields:
Conditions :
Functionalization of the Pyrimidinone Ring
N-Alkylation to Introduce the Ethylenediamine Linker
The ethylenediamine side chain is introduced via N-alkylation:
Reagents :
- Pyrimidinone (1 eq)
- 1,2-Dibromoethane (1.2 eq)
- K₂CO₃ (2 eq), DMF, 60°C
Procedure :
- Suspend pyrimidinone in DMF with K₂CO₃.
- Add 1,2-dibromoethane dropwise.
- Stir at 60°C for 8 hours.
- Isolate the intermediate (2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide) by extraction and crystallization.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 72 |
| Cs₂CO₃ | DMF | 60 | 68 |
| NaH | THF | 25 | 45 |
Synthesis of the Benzamide Fragment
Bromination and Methoxylation of Benzoic Acid
5-Methoxy-2-bromobenzoic acid is prepared via directed ortho-bromination:
Procedure :
Amide Coupling Strategies
The benzamide is formed using coupling reagents:
Method A (HATU) :
- 5-Methoxy-2-bromobenzoic acid (1 eq)
- HATU (1.2 eq), DIPEA (2 eq), DMF
- Add 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 eq)
- Stir at 25°C for 6 hours (yield: 85%)
Method B (EDCl/HOBt) :
- EDCl (1.5 eq), HOBt (1.5 eq), CH₂Cl₂
- Room temperature, 12 hours (yield: 78%)
Integrated Synthetic Route
Stepwise Protocol
- Pyrimidinone synthesis : 4-Cyclopropyl-6-hydroxypyrimidine → N-alkylation → 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide
- Benzamide preparation : Bromination of 3-methoxybenzoic acid → activation as acid chloride → coupling with ethylamine derivative
Overall Yield : 58% (four steps)
Critical Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling reagent | HATU | +15% vs. EDCl |
| Alkylation base | K₂CO₃ | +10% vs. Cs₂CO₃ |
| Bromination catalyst | FeBr₃ | +20% vs. AlBr₃ |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidinone), 7.58 (d, J=8.4 Hz, 1H, Ar-H), 6.92 (d, J=2.4 Hz, 1H, Ar-H), 4.12 (t, J=6.0 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃), 1.45–1.52 (m, 1H, cyclopropyl).
- HRMS (ESI) : m/z calc. for C₁₇H₁₈BrN₃O₃ [M+H]⁺ 392.253, found 392.251.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| HATU | 320 | 45 |
| 1,2-Dibromoethane | 80 | 15 |
| Cyclopropane deriv | 220 | 25 |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for preparing 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide?
- Methodology : The synthesis involves (1) constructing the 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl core via cyclocondensation of substituted urea/thiourea derivatives, followed by (2) coupling with 2-bromo-5-methoxybenzamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or DCM. Critical conditions include maintaining anhydrous environments, temperatures of 60–80°C, and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- 1H/13C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet), pyrimidinone C5-H (δ ~5.9 ppm, singlet), and benzamide NH (δ ~9.6 ppm, singlet) .
- IR Spectroscopy : Confirm amide C=O (1660–1690 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches .
- HRMS : Validate molecular formula with <5 ppm error between calculated and observed masses (e.g., [M+Na]+) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
- Methodology : Use bacterial growth inhibition assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include cytotoxicity profiling (e.g., MTT assay on HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How can conflicting HRMS data (e.g., m/z deviations >5 ppm) be systematically resolved?
- Methodology :
- Recalibrate the instrument using certified standards (e.g., sodium trifluoroacetate clusters).
- Analyze isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) to confirm elemental composition.
- Cross-validate with 13C NMR to detect impurities or incorrect functional group assignments .
Q. What strategies optimize cyclopropane ring introduction to enhance reaction yield?
- Methodology :
- Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclopropane coupling.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve pyrimidinone ring activation.
- Screen bases (e.g., K2CO3 vs. NaHCO3) to minimize steric hindrance .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group?
- Methodology :
- Synthesize analogs with substituents like cyclobutyl or isopropyl at the pyrimidinone 4-position.
- Compare antibacterial IC50 values (logP vs. activity) and perform molecular docking with bacterial targets (e.g., DNA gyrase).
- Use ANOVA to statistically validate substituent effects .
Q. What approaches mitigate solubility challenges in hydrophobic benzamide derivatives during in vitro assays?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
